3-{2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluoro-4-methylphenyl)urea
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Description
This compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are often used in medicinal chemistry due to their bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenyl groups suggest the presence of two methoxy (OCH3) substituents on a benzene ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the urea group might hydrolyze under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing their function and activity .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets in a way that alters their normal function, leading to changes in cellular processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence several pathways, leading to downstream effects that can alter cellular function .
Pharmacokinetics
Compounds with similar structures often exhibit moderate to excellent bioavailability, with varying degrees of metabolism and excretion .
Result of Action
It’s likely that its interaction with cellular targets leads to changes in cellular function and potentially the overall state of the cell .
Properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c1-14-4-6-16(13-17(14)23)25-22(29)24-10-11-27-21(28)9-7-18(26-27)15-5-8-19(30-2)20(12-15)31-3/h4-9,12-13H,10-11H2,1-3H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPBADHYSFMUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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